molecular formula C10H16Cl2N2O B2614057 2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride CAS No. 2375273-20-2

2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride

Cat. No.: B2614057
CAS No.: 2375273-20-2
M. Wt: 251.15
InChI Key: IXAUJYKIQXDOQR-UHFFFAOYSA-N
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Description

2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Scientific Research Applications

2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride typically involves the reaction of 2-methyl-3-hydroxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature, time, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the pyridine moiety.

    Pyrrolidinone: A derivative with a carbonyl group, exhibiting different chemical and biological properties.

    Pyridine Derivatives: Compounds with a pyridine ring, showing diverse biological activities.

Uniqueness

2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9;;/h2-3,5,9,11H,4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAUJYKIQXDOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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